molecular formula C13H25ClN4O2 B2859237 Tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate;hydrochloride CAS No. 2344677-97-8

Tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate;hydrochloride

Cat. No. B2859237
CAS RN: 2344677-97-8
M. Wt: 304.82
InChI Key: PNQDGFKEDMOWKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2344677-97-8 . It has a molecular weight of 304.82 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N4O2.ClH/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;/h4-10H2,1-3H3,(H,14,15);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 304.82 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and to wear personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2.ClH/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;/h4-10H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDGFKEDMOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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